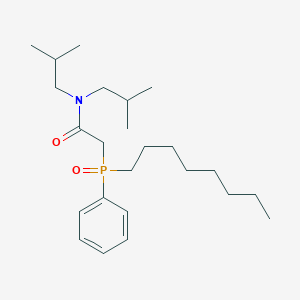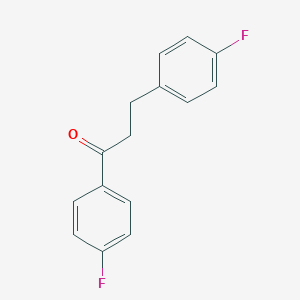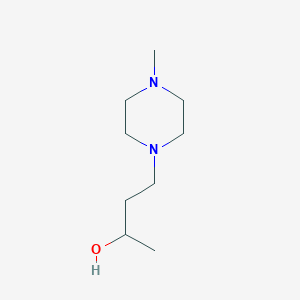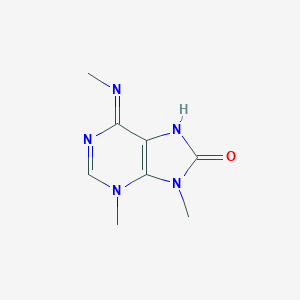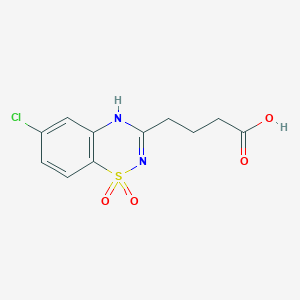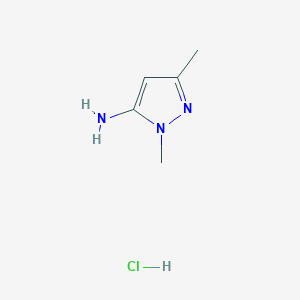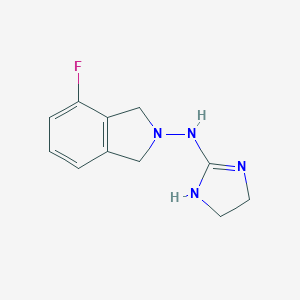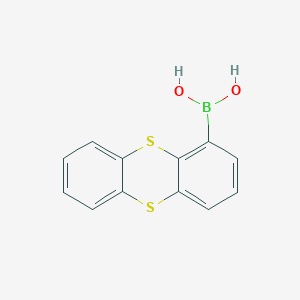
Thianthrene-1-boronic acid
Übersicht
Beschreibung
Synthesis Analysis
Thianthrene-1-boronic acid is synthesized through the lithiation of thianthrene at C-1, which allows for the formation of various 1-substituted thianthrenes, including thianthren-1-ylboronic acid. This process involves palladium-catalysed couplings with aryl halides, showcasing the compound's pivotal role in facilitating complex organic reactions (Lovell & Joule, 1996).
Molecular Structure Analysis
The molecular structure of thianthrene-1-boronic acid, like other boronic acids, is characterized by its boron center, which forms reversible covalent bonds with diols and other nucleophiles. This property underpins its utility in creating complex molecular architectures, such as macrocycles and polymers, through one-pot reactions from simple starting materials (Severin, 2009).
Chemical Reactions and Properties
Boronic acids, including thianthrene-1-boronic acid, participate in a variety of chemical reactions, demonstrating high catalytic activity across different substrates. One notable reaction is the dehydrative amidation of carboxylic acids with amines, where thianthrene boron acid structures have shown to catalyze the formation of amide bonds efficiently, even in the presence of bioactive molecules (Pan et al., 2023).
Physical Properties Analysis
Thianthrene-1-boronic acid's physical properties, particularly its solubility and stability, are crucial for its application in synthesis and materials science. Boronic acids are known for their ability to form stable complexes with sugars and other diols, making them essential in the design of sensing materials and in the selective recognition of biomolecules (Liu et al., 2016).
Chemical Properties Analysis
The chemical properties of thianthrene-1-boronic acid, such as its reactivity with diols and its role as a catalyst in organic transformations, underscore its significance in organic synthesis. Boronic acids catalyze various reactions, including the formation of amides, cycloadditions, and conjugate additions, by activating hydroxy functional groups under mild conditions (Hall, 2019).
Wissenschaftliche Forschungsanwendungen
1. Sensing Applications
- Summary of Application: Thianthrene-1-boronic acid is used in various sensing applications due to its interactions with diols and strong Lewis bases such as fluoride or cyanide anions . These applications can be homogeneous assays or heterogeneous detection .
- Methods of Application: The specific methods of application vary depending on the type of assay or detection being performed. Generally, the boronic acid is combined with the target substance, and the resulting interactions are measured using appropriate analytical techniques .
- Results or Outcomes: The use of boronic acids in sensing applications has led to the development of new methods for detecting a variety of substances, including biological molecules and environmental contaminants .
2. Carbohydrate Sensor
- Summary of Application: Thianthrene-1-boronic acid (1T) has been designed as a carbohydrate sensor with high selectivity towards fructose .
- Methods of Application: The sensing and binding properties of 1T with sugars were elucidated using theoretical (DFT and TD-DFT) and spectroscopic techniques . The fluorescence intensity of boronic acid is enhanced by studied sugars due to the structural modification .
- Results or Outcomes: The study found that 1T can be used as a possible fluorescent sensor for fructose . In addition, 1T showed very good affinity for Cu 2+ ion with Ka = 150 × 10 2 M −1, which suggests that 1T can also be used as a chemosensor for Cu 2+ ions .
3. Cross-Coupling Reactions
- Summary of Application: Thianthrene-1-boronic acid is used as a reactant in Pd2+ and Cu2+ catalyzed oxidative cross-couplings .
- Methods of Application: The specific methods of application depend on the type of cross-coupling reaction being performed. Generally, the boronic acid is combined with the other reactants under appropriate conditions to facilitate the cross-coupling .
- Results or Outcomes: The use of boronic acids in cross-coupling reactions has enabled the preparation of a wide range of biologically and pharmacologically active molecules .
4. Catalyst for Regioselective Activation of Polyols or Epoxide Opening
- Summary of Application: Thianthrene-1-boronic acid is used as a catalyst for regioselective activation of polyols or epoxide opening .
- Methods of Application: The boronic acid is combined with the polyols or epoxides under appropriate conditions to facilitate the reaction .
- Results or Outcomes: The use of boronic acids as catalysts in these reactions has enabled the preparation of a wide range of molecules with high regioselectivity .
5. Building Blocks in Double Suzuki Coupling
- Summary of Application: Thianthrene-1-boronic acid is used as a building block in double Suzuki coupling .
- Methods of Application: The boronic acid is combined with the other reactants under appropriate conditions to facilitate the Suzuki-Miyaura cross-coupling .
- Results or Outcomes: The use of boronic acids in Suzuki-Miyaura cross-coupling reactions has enabled the preparation of a wide range of biologically and pharmacologically active molecules .
6. Fluorescent Emitters
- Summary of Application: Thianthrene-1-boronic acid is used as a fluorescent emitter .
- Methods of Application: The boronic acid is combined with other materials under appropriate conditions to create fluorescent emitters .
- Results or Outcomes: The use of boronic acids as fluorescent emitters has led to the development of new materials with unique optical properties .
7. Electrophoresis of Glycated Molecules
- Summary of Application: Thianthrene-1-boronic acid is used for electrophoresis of glycated molecules .
- Methods of Application: The boronic acid is combined with glycated molecules under appropriate conditions to facilitate the electrophoresis .
- Results or Outcomes: The use of boronic acids in electrophoresis has enabled the separation and analysis of glycated molecules .
8. Building Materials for Microparticles
- Summary of Application: Thianthrene-1-boronic acid is used as building materials for microparticles for analytical methods .
- Methods of Application: The boronic acid is combined with other materials under appropriate conditions to create microparticles .
- Results or Outcomes: The use of boronic acids as building materials for microparticles has led to the development of new materials with unique properties .
9. Controlled Release of Insulin
- Summary of Application: Thianthrene-1-boronic acid is used in polymers for the controlled release of insulin .
- Methods of Application: The boronic acid is incorporated into polymers that are then used to encapsulate insulin. The insulin is released in a controlled manner due to the properties of the boronic acid .
- Results or Outcomes: The use of boronic acids in the controlled release of insulin has led to the development of new methods for diabetes treatment .
Safety And Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
thianthren-1-ylboronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9BO2S2/c14-13(15)8-4-3-7-11-12(8)17-10-6-2-1-5-9(10)16-11/h1-7,14-15H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZEWPLIHPXGNTB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C2C(=CC=C1)SC3=CC=CC=C3S2)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9BO2S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60370271 | |
| Record name | Thianthrene-1-boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60370271 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Thianthrene-1-boronic acid | |
CAS RN |
108847-76-3 | |
| Record name | Thianthrene-1-boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60370271 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-Thianthrenylboronic Acid (contains varying amounts of Anhydride) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![9-Methyl-3,9-diazabicyclo[4.2.1]nonane](/img/structure/B34414.png)
